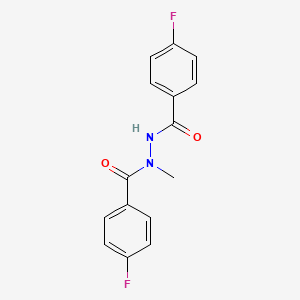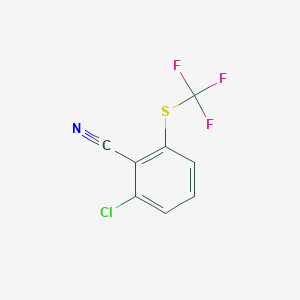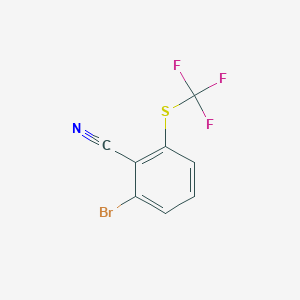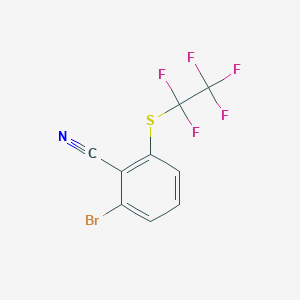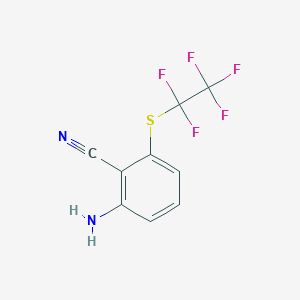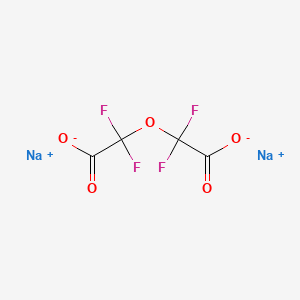
Disodium tetrafluorodiglycolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium tetrafluorodiglycolate, also known as disodium 2,2’-oxybis(difluoroacetate), is a chemical compound with the molecular formula C4H2F4Na2O5. It is primarily used in various industrial and research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of disodium tetrafluorodiglycolate typically involves the reaction of difluoroacetic acid with sodium hydroxide in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields a higher purity product. The process involves the careful addition of reactants and continuous removal of by-products to maintain the efficiency of the reaction.
化学反应分析
Types of Reactions: Disodium tetrafluorodiglycolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: It participates in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroacetic acid derivatives, while substitution reactions can produce a variety of substituted glycolates.
科学研究应用
Disodium tetrafluorodiglycolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: It is employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism of action of disodium tetrafluorodiglycolate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The pathways involved include:
Enzyme Inhibition: It can bind to the active site of enzymes, preventing substrate binding and subsequent catalysis.
Metabolic Pathways: It can interfere with metabolic pathways by altering the availability of key intermediates.
相似化合物的比较
Disodium tetrafluorodiglycolate is unique compared to other similar compounds due to its specific fluorine content and chemical structure. Similar compounds include:
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with different metal-binding properties.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with applications in medical imaging and industrial processes.
Nitrilotriacetic acid (NTA): Used in similar applications but with different biodegradability and environmental impact.
属性
IUPAC Name |
disodium;2-[carboxylato(difluoro)methoxy]-2,2-difluoroacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F4O5.2Na/c5-3(6,1(9)10)13-4(7,8)2(11)12;;/h(H,9,10)(H,11,12);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAHWOWMPZPPPE-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(OC(C(=O)[O-])(F)F)(F)F)[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F4Na2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
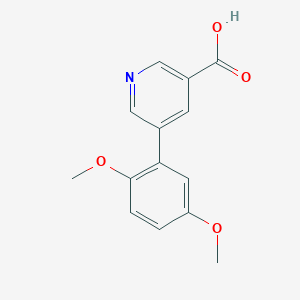
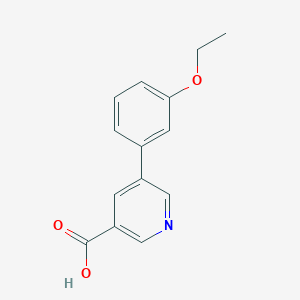
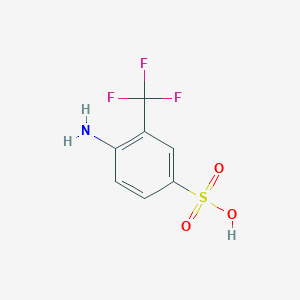
![2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-hydroxy-benzoic acid](/img/structure/B6341451.png)
![Methyl 6-amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylate](/img/structure/B6341458.png)
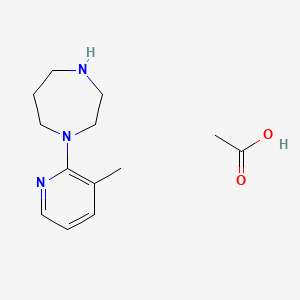
![tert-Butyl 4-[6-(5-chlorothiophen-2-yl)-3-cyanopyridin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B6341478.png)
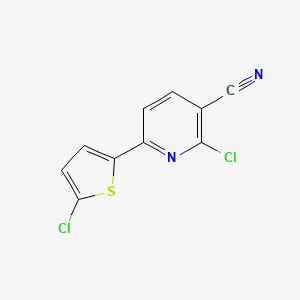
![4-[(tert-Butoxy)carbonyl]-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid](/img/structure/B6341498.png)
